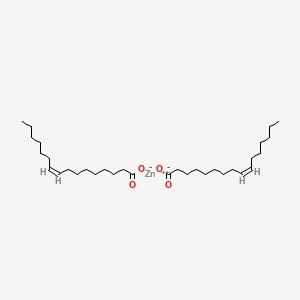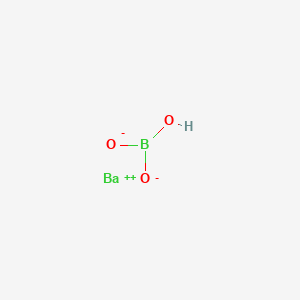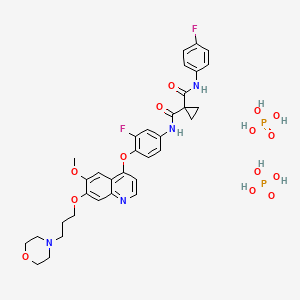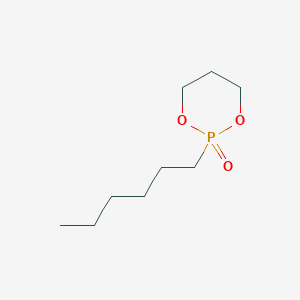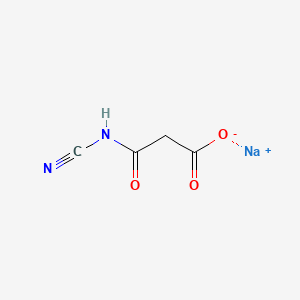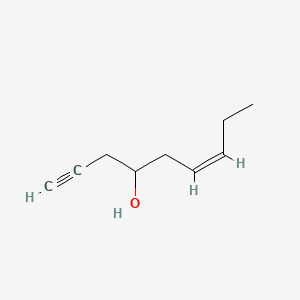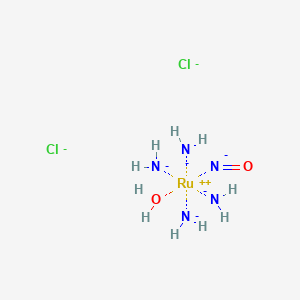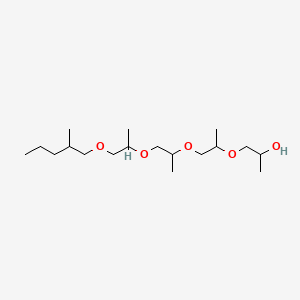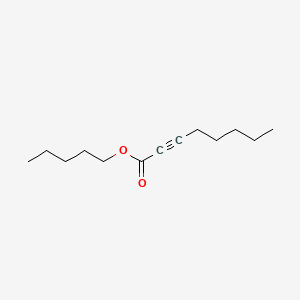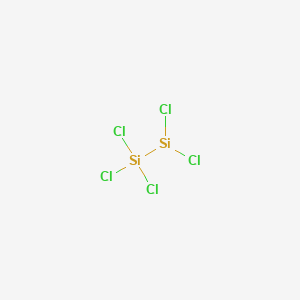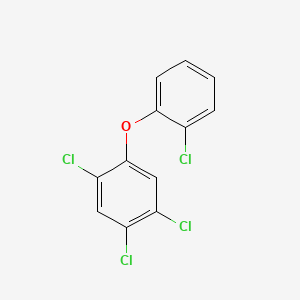
2,2',4,5-Tetrachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,5-Tetrachlorodiphenyl ether: is a chemical compound with the molecular formula C12H6Cl4O . It is part of the broader family of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential environmental and health impacts due to their persistence and bioaccumulation in ecosystems .
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,4,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag_2O) as a mild base .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
化学反応の分析
Types of Reactions: 2,2’,4,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Halogenation reactions often use reagents like chlorine (Cl_2) or bromine (Br_2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .
科学的研究の応用
2,2’,4,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research has focused on its effects on living organisms, particularly its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential toxicological effects and its role in environmental health.
Industry: It is used in the production of flame retardants and other industrial chemicals
作用機序
The mechanism by which 2,2’,4,5-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR) . This receptor mediates various biological responses, including the regulation of gene expression. The compound can also affect the activity of enzymes such as acetylcholine esterase (AChE), which plays a role in neurotransmission .
類似化合物との比較
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
Comparison: 2,2’,4,5-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .
特性
CAS番号 |
162853-26-1 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H |
InChIキー |
DRVAMLZVBNYSQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


